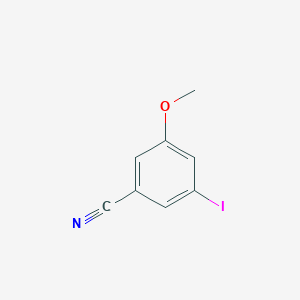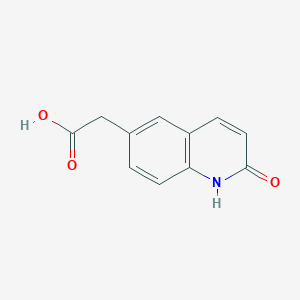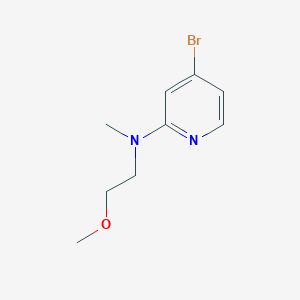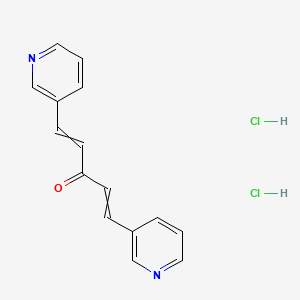
1,5-Dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride is a compound that belongs to the class of diarylpentadienones. This compound is characterized by the presence of two pyridine rings attached to a pentadienone backbone. The dihydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting pyridine-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol-water mixture at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process. The final product is often obtained as a dihydrochloride salt to improve its handling and storage properties.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its anti-inflammatory and anticancer activities. The presence of pyridine rings in its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: This compound has phenyl rings instead of pyridine rings and is known for its use in organic synthesis and material science.
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one:
Uniqueness
The presence of pyridine rings in (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C15H14Cl2N2O |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride |
InChI |
InChI=1S/C15H12N2O.2ClH/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14;;/h1-12H;2*1H |
Clé InChI |
PTICSGFTFHUXII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


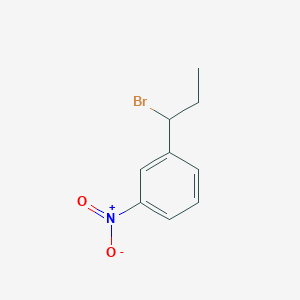
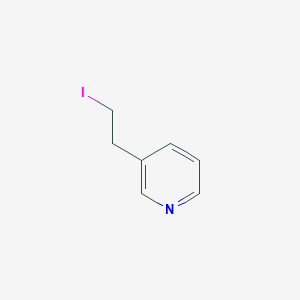

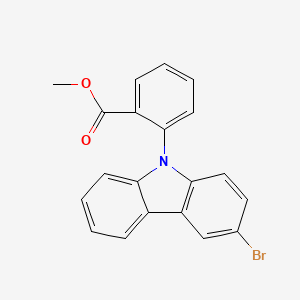
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
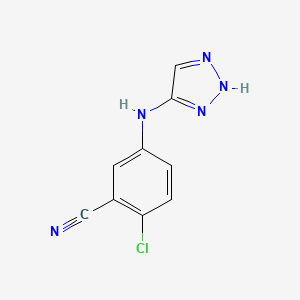
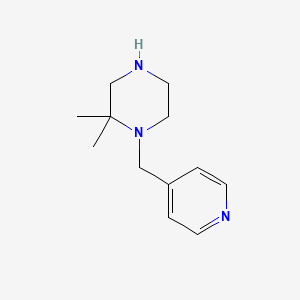
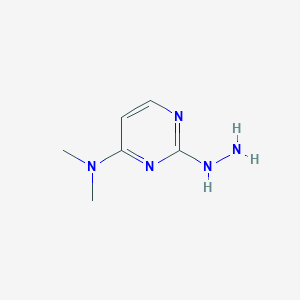
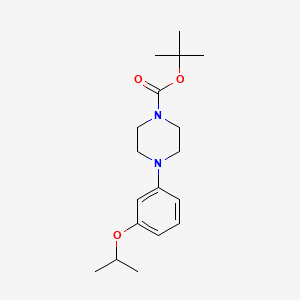
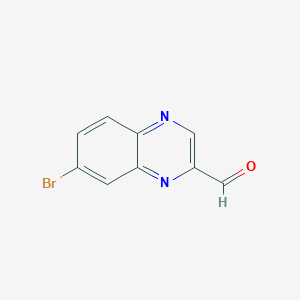
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
